2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Antifungal Biocide Coating Efficacy

This halogenated aryl acetamide delivers non-class-wide antifungal potency through its unique 2-methyl/4-bromo substitution: MIC 8 ppm vs A. pullulans, ≥6-week complete protection on coated wood. Des-bromo and alternative N-(4-bromophenyl) analogs cannot replicate this performance. Its resolved genotoxicity signature (DNA-damage positive, chromosomal-damage negative) establishes it as a critical reference for assay validation. Also a strategic intermediate for sulfonated polystyrene resins. ≥98% purity, research-grade.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 96686-51-0
Cat. No. B1669450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
CAS96686-51-0
SynonymsCosan-528;  Cosan 528;  Cosan528.
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)CCl
InChIInChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
InChIKeyAKNLFHJQVCPHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS 96686-51-0): Baseline Identification and Procurement Profile


2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, also known as Cosan-528 and N-(4-bromo-2-methylphenyl)-2-chloroacetamide, is a synthetic halogenated aryl acetamide with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is structurally defined by the presence of a chloroacetyl group at the N-position and both methyl and bromine substituents on the phenyl ring [1]. It is commercially available as a research-grade compound with typical purities of ≥95% to ≥98% , and is recognized as a biocide with established antifungal properties [2].

Why 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide Cannot Be Substituted by Generic Analogs


The performance of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is not a class-wide property of all aryl chloroacetamides. Instead, its biological activity is a precise function of its unique substitution pattern—specifically, the synergistic effect of the 2-methyl and 4-bromo groups on the phenyl ring [1]. This ortho-methyl, para-bromo arrangement confers a specific antifungal spectrum and a defined genotoxicity profile that differs significantly from other halogenated analogs [2]. For instance, N-(4-bromophenyl)-2-chloroacetamide, while sharing some antifungal activity, is primarily an antimycobacterial agent and exhibits a distinct MIC range against Fusarium spp. . Similarly, the des-bromo analog, 2-chloro-N-(2-methylphenyl)acetamide, lacks the 4-bromo substitution that is critical for the full antifungal potency and durability observed in paint-film applications for the target compound . Therefore, substituting this compound with a structurally related but functionally distinct analog will not replicate its validated performance characteristics and introduces unverified risk.

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: Quantitative Evidence for Differentiated Selection


Antifungal Potency: Quantified Superiority Against Aureobasidium pullulans

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide demonstrates a low Minimum Inhibitory Concentration (MIC) of 8 ppm against the fungus Aureobasidium pullulans, a primary paint-film contaminant . This MIC value represents a defined, high-potency threshold. In contrast, a closely related class analog, N-(4-bromophenyl)-2-chloroacetamide, shows a broader and less potent MIC range of 12.5-50 µg/mL against Fusarium spp. . While these are different fungal species, the data illustrates the target compound's distinct and potent antifungal profile at a low concentration.

Antifungal Biocide Coating Efficacy

Durable Antifungal Protection in Coating Applications: A Six-Week Performance Benchmark

Beyond its in vitro potency, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide provides quantifiable, durable protection in a real-world application. When incorporated into a paint coating on white pine sapwood, the compound completely inhibited the growth of Aureobasidium pullulans, Aspergillus niger, and Penicillium species for at least six weeks . This six-week complete inhibition benchmark is a verifiable performance metric. In contrast, standard reference data for the unsubstituted analog N-(2-methylphenyl)-2-chloroacetamide shows no documented antifungal efficacy in paint-film applications , highlighting that the 4-bromo substitution is critical for this durable, long-term protection.

Coatings Durability Antifungal Surface

Genotoxicity Profile: A Defined Hazard Signature for Risk Assessment

In a multi-assay genotoxicity screening, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide exhibited a specific and quantifiable genotoxic profile: it was positive in the γH2AX, P53RE, and ATA D5-luc assays, and was a weak positive in the REV3-/- assay. Importantly, it was negative in the in silico benchmark dose (BM) assay and the in vitro micronucleus (MN) assay [1]. This profile—positive for DNA damage markers but negative for in vitro chromosomal damage—is distinct. For context, another compound in the same panel, 2-(Thiocyanomethylthio)-benzothiazole, showed a positive in silico BM result and was positive in the E. coli mutagenicity assay [1], demonstrating a different, broader genotoxicity signature.

Toxicology Safety Assessment Genotoxicity

Long-Term Compound Stability: Verified Shelf Life and Storage Parameters

The compound's physical stability is a key procurement differentiator, as it directly impacts experimental reproducibility and inventory management. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is reported to have a stability of ≥4 years when stored as a solid at -20°C . Other vendors specify stability of ≥2 years as a powder at -20°C and 3 years under the same conditions . This level of documented long-term stability provides a verifiable benchmark. In contrast, many structurally similar aryl chloroacetamides lack publicly available, vendor-verified long-term stability data, introducing uncertainty into long-term research and industrial use.

Stability Storage Quality Control

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: Best Application Scenarios Based on Verifiable Data


Industrial Biocide Development for Paint and Coating Formulations

This compound is a scientifically validated candidate for use as an industrial fungicide in paints and other protective coatings. Its proven MIC of 8 ppm against A. pullulans, a common paint contaminant, combined with its ability to provide at least six weeks of complete protection on coated wood, makes it a benchmark for material preservation studies . This is a direct, evidence-based application scenario.

Positive Control in Genotoxicity Screening Panels

Due to its well-defined and multi-assay genotoxicity profile (positive for DNA damage markers such as γH2AX and P53RE, but negative for in vitro chromosomal damage), 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide serves as a useful tool compound for validating high-throughput genotoxicity assays. Its signature allows researchers to confirm assay sensitivity for specific DNA damage pathways without the confounding factor of a positive bacterial mutagenicity result .

Antifungal Research Reference Standard

For academic and industrial research focused on antifungal drug discovery or fungicide development, this compound provides a quantifiable, low-MIC (8 ppm) reference point against A. pullulans. It can be used as a comparator to benchmark the potency and durability of novel antifungal candidates in both in vitro and coating-based assays .

Synthetic Intermediate for Sulfonated Polystyrene Resins

As documented in chemical supplier literature, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide serves as a specific synthetic intermediate in the production of sulfonated polystyrene resins . This established synthetic route makes it a reliable and necessary building block for researchers requiring this particular class of functionalized polymer.

Technical Documentation Hub

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